(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

Catalog No.
S1529011
CAS No.
148719-91-9
M.F
C8H8O3S2
M. Wt
216.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran...

CAS Number

148719-91-9

Product Name

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

IUPAC Name

(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one

Molecular Formula

C8H8O3S2

Molecular Weight

216.3 g/mol

InChI

InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1

InChI Key

LQUUXMUPBQBKHA-YFKPBYRVSA-N

SMILES

CC1CC(=O)C2=C(S1(=O)=O)SC=C2

Canonical SMILES

CC1CC(=O)C2=C(S1(=O)=O)SC=C2

Isomeric SMILES

C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide is a sulfur-containing heterocyclic compound characterized by its unique thienothiopyran structure. With the molecular formula C8H8O3S2C_8H_8O_3S_2 and a molecular weight of approximately 216.3 g/mol, this compound features a methyl group at the sixth position and a dioxo functional group at the seventh position. The compound's stereochemistry is defined by its (S) configuration, indicating a specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity .

The chemical behavior of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide can be primarily attributed to its functional groups. It can undergo various reactions typical of thioketones and dioxides, including:

  • Reduction Reactions: The compound can be reduced to form corresponding alcohol derivatives.
  • Nucleophilic Substitution: The presence of sulfur and oxygen atoms allows for nucleophilic attack, leading to substitution reactions.
  • Oxidation: The dioxo group can participate in oxidation reactions, potentially forming sulfoxides or sulfones under certain conditions.

These reactions are essential for its synthesis and modification in laboratory settings .

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide has demonstrated significant biological activity. Notably, it has been found to exhibit antifungal properties against Cryptococcus species, indicating potential applications in treating fungal infections. Its unique structure may contribute to its interaction with biological targets, making it an interesting compound for further pharmacological studies .

The synthesis of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 5,6-dihydro-4-hydroxy-(S)-6-methyl-thieno[2,3-b]thiopyran.
  • Microbial Reduction: This intermediate is subjected to microbial reduction processes to yield the desired compound.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve the required purity levels.

These methods highlight the importance of both chemical and biological processes in synthesizing this compound effectively .

The applications of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide extend primarily into medicinal chemistry due to its antifungal properties. Potential applications include:

  • Pharmaceutical Development: As a candidate for antifungal drug development.
  • Research Tool: Used in studies investigating the mechanisms of action against fungal pathogens.

Its unique chemical structure also makes it a valuable subject for research in synthetic organic chemistry and materials science .

Interaction studies involving (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in fungal metabolism. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide. Notable examples include:

Compound NameStructure TypeKey Features
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyranHydroxy derivativeContains a hydroxyl group
Thienothiopyran derivativesVariousDifferent substituents on the thiopyran ring
DioxothiophenesDioxo compoundsSimilar sulfur-containing structures

These compounds are compared based on their functional groups and biological activities. (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide is distinguished by its specific methyl and dioxo substitutions that enhance its antifungal properties while maintaining structural integrity within the thienothiopyran class .

XLogP3

1.1

Dates

Modify: 2023-08-15

Explore Compound Types